Chloroplatinic acid crystal

Beschreibung

Significance in Catalysis Research

Chloroplatinic acid is widely recognized as a catalyst or, more accurately, a precatalyst, in a variety of chemical reactions, most notably in hydrogenation and hydrosilylation. wikipedia.orgchemimpex.com Its catalytic activity has been a subject of extensive research, leading to significant advancements in organic synthesis.

One of the most prominent applications of chloroplatinic acid in catalysis is in hydrosilylation reactions, a process that involves the addition of silicon hydrides to unsaturated bonds, such as those in olefins. collegedunia.com This reaction, first detailed by John Speier and his colleagues, provides an efficient pathway for the creation of silicon-carbon bonds, which are fundamental in the production of silicones and other organosilicon compounds. wikipedia.org It is generally accepted that chloroplatinic acid serves as a precursor, transforming into the active catalytic species under reaction conditions. wikipedia.org

The compound's versatility as a catalyst extends to other hydrogenation processes as well. chemimpex.com Researchers have explored its use in various catalytic systems, often supported on materials like alumina (B75360) or carbon, to enhance its efficiency and stability. researchgate.net For instance, studies have shown that catalysts prepared from chloroplatinic acid can exhibit high dispersion of platinum particles, a key factor in achieving high catalytic activity. researchgate.net

Role as a Precursor in Advanced Materials Synthesis

Beyond its direct catalytic applications, chloroplatinic acid is a crucial precursor for the synthesis of a wide range of advanced materials, particularly platinum-based nanoparticles. sigmaaldrich.com These nanoparticles possess unique size- and shape-dependent properties that make them valuable in fields such as electronics, medicine, and energy.

The synthesis of platinum nanoparticles (PtNPs) often involves the chemical reduction of chloroplatinic acid in a solution. nih.govresearchgate.net By carefully controlling the reaction conditions, such as the reducing agent, solvent, and temperature, researchers can tailor the size and morphology of the resulting nanoparticles. researchgate.nettandfonline.com For example, the reduction of chloroplatinic acid with sodium borohydride (B1222165) is a common method for producing PtNPs with average sizes in the nanometer range. nih.govnih.gov

These synthesized platinum nanoparticles find applications in various technologies. They are used to create catalytic converters for automobiles, in fuel cells, and as components in electrochemical sensors. chemimpex.comtandfonline.com Recent research has also focused on supporting these nanoparticles on various substrates, such as carbon spheres or cellulose (B213188) fibers, to create novel composite materials with enhanced catalytic performance for applications like hydrogen generation and the reduction of organic pollutants. nih.govnih.govrsc.org

Historical Development of Academic Understanding

The understanding and application of chloroplatinic acid have evolved significantly over time. Historically, it was popularized for the quantitative analysis of potassium. wikipedia.org In this analytical method, potassium ions are selectively precipitated from a solution as potassium hexachloroplatinate, a salt derived from chloroplatinic acid. wikipedia.orgsmolecule.com

The discovery of its catalytic properties, particularly for hydrosilylation, marked a significant turning point in its academic and industrial importance. wikipedia.org This breakthrough provided a more efficient alternative to previous methods that relied on less effective radical reactions. wikipedia.org

Continued research has delved into the fundamental mechanisms of reactions involving chloroplatinic acid. For example, investigations into the nucleation process during the synthesis of platinum nanoparticles from chloroplatinic acid have revealed complex, multi-step reduction processes. researchgate.net This deeper understanding of the reaction kinetics at the atomic level is crucial for the controlled synthesis of nanomaterials with specific, desired properties. researchgate.net Modern analytical techniques, such as X-ray diffraction and electron microscopy, have been instrumental in characterizing the platinum species and supported catalysts derived from chloroplatinic acid, furthering the scientific community's grasp of its behavior and potential. researchgate.net

Data Tables

Properties of Chloroplatinic Acid Crystal

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | [H₃O]₂PtCl₆ₓ (0 ≤ x ≤ 6) | wikipedia.org |

| Appearance | Reddish-brown crystalline solid | collegedunia.combritannica.com |

| Melting Point | 60 °C (140 °F) | britannica.com |

| Specific Gravity | 2.43 | britannica.com |

| Solubility | Soluble in water and alcohol | collegedunia.comsigmaaldrich.com |

Applications of Chloroplatinic Acid

| Application Area | Specific Use | Reference |

|---|---|---|

| Catalysis | Hydrogenation and hydrosilylation reactions | wikipedia.orgchemimpex.com |

| Materials Synthesis | Precursor for platinum nanoparticles | sigmaaldrich.com |

| Analytical Chemistry | Quantitative determination of potassium | wikipedia.orgsmolecule.com |

| Electrochemistry | Fabrication of electrodes for fuel cells and sensors | chemimpex.com |

| Platinum Purification | Formation of ammonium (B1175870) hexachloroplatinate | wikipedia.org |

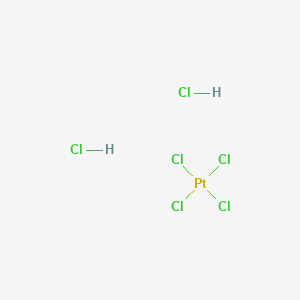

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetrachloroplatinum;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFHNZZOZWQQPA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl.Cl.Cl[Pt](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies in Research

Established Laboratory Synthesis Routes for Chloroplatinic Acid

The preparation of chloroplatinic acid can be achieved through several established laboratory methods, primarily involving the oxidation of elemental platinum or reactions starting from platinum salts.

The resulting orange-red solution is then typically evaporated to yield brownish-red crystals of chloroplatinic acid. wikipedia.org

Alternative methods to produce chloroplatinic acid from elemental platinum include:

Direct Chlorination: This involves exposing an aqueous suspension of platinum particles to chlorine gas, which acts as the oxidant. pw.livehuaruicarbon.com

Electrolysis: An electrolytic process can also be employed, which avoids the use of nitric acid and its associated impurities. wikipedia.orgnist.gov In one described method, platinum black is used as the anode in a hydrochloric acid solution to produce a pure solution of chloroplatinic acid. nist.gov

Synthesis can also start from platinum salts. For instance, chloroplatinic acid can be converted to potassium hexachloroplatinate (K₂PtCl₆) by treatment with potassium chloride. google.com This process can be reversed or utilized in purification schemes.

A significant challenge, particularly in the aqua regia method, is the formation of impurities. One notable contaminant is nitrosonium hexachloroplatinate, (NO)₂PtCl₆, which can arise from the reaction of nitrosyl chloride (NOCl), a component of aqua regia, with platinum metal. wikipedia.org

Several techniques are employed to remove these nitrogen-containing impurities and ensure the purity of the final chloroplatinic acid product:

Repeated Evaporation with Hydrochloric Acid: This is a common and crucial step. After the initial dissolution in aqua regia, the solution is repeatedly evaporated to a syrupy consistency with the addition of concentrated hydrochloric acid. youtube.comprepchem.com This process helps to decompose and drive off residual nitric acid and nitrosyl compounds. nist.govyoutube.com The appearance of brown gases (nitrogen oxides) during heating indicates that nitric acid is still present; the process is repeated until no more of these gases are evolved. youtube.com

Chemical Treatment: In some procedures, hydrogen peroxide is added along with hydrochloric acid during the concentration steps to prevent the reduction of tetravalent platinum and to aid in the removal of impurities. google.comgoogle.com

Purification via Salt Precipitation: For very high purity, a convenient method involves precipitating the platinum as ammonium (B1175870) hexachloroplatinate from the crude chloroplatinic acid solution. orgsyn.org This salt is not hygroscopic and can be accurately weighed before being used in subsequent reactions. orgsyn.org

Strict control over reaction temperature and humidity during the final concentration and crystallization stages is also vital to prevent the dehydration of the chloroplatinic acid crystal and to ensure the correct granular form. google.com

Preparation of Isotopically Labeled Chloroplatinic Acid for Tracer Studies

For mechanistic and tracer studies, chloroplatinic acid can be labeled with platinum radioisotopes. A procedure has been developed for its preparation from natural metallic platinum that has been irradiated in a nuclear reactor. researchgate.net

The process involves:

Irradiation: Natural metallic platinum is irradiated with neutrons in a nuclear reactor. This process generates various platinum radioisotopes.

Purification: A critical step is the purification of the irradiated platinum from gold-199 (B1202353) (¹⁹⁹Au), a common impurity formed during irradiation. This is achieved by extraction from acidic solutions using ethyl acetate.

Conversion: The purified, radiolabeled platinum is then converted into chloroplatinic acid.

Research has shown that the K X-ray activity from irradiated natural platinum can be comparable to that of ¹⁹⁵ᵐPt produced from enriched ¹⁹⁴Pt under similar neutron flux conditions. researchgate.net Importantly, the contamination from the long-lived ¹⁹³Pt isotope (half-life of 50 years) is insignificant, which is a crucial consideration for potential in vivo medical applications. researchgate.net

Advanced Synthetic Approaches Utilizing Chloroplatinic Acid as a Precursor

Chloroplatinic acid is a cornerstone precursor for the synthesis of advanced platinum-based materials, most notably platinum nanoparticles (PtNPs), due to its solubility and reactivity. sigmaaldrich.cnmdpi.com

The most common route to platinum nanoparticles from chloroplatinic acid is through chemical reduction in a solution. nih.gov In this process, the Pt(IV) ions in the hexachloroplatinate complex ([PtCl₆]²⁻) are reduced to zero-valent platinum (Pt⁰). As the concentration of Pt⁰ atoms surpasses the supersaturation limit, they begin to nucleate and grow into nanoscale particles. wikipedia.org

The general scheme is: [PtCl₆]²⁻ (aq) + Reducing Agent → Pt⁰ (s) + Oxidized Products + 6Cl⁻ (aq)

To prevent the newly formed nanoparticles from aggregating, a capping or stabilizing agent is often included in the reaction mixture. wikipedia.org

The final characteristics of the platinum nanoparticles—such as size, shape, and catalytic activity—are highly dependent on the reaction conditions, particularly the choice of reducing agent and solvent. mdpi.comnih.gov

Influence of Reducing Agents: A wide variety of chemical agents can be used to reduce chloroplatinic acid. The strength and type of the reducing agent directly influence the kinetics of nucleation and growth, which in turn determines the final particle morphology. nih.govnih.gov

| Reducing Agent | Solvent(s) | Observed Nanoparticle Characteristics | Source(s) |

| Sodium Borohydride (B1222165) (NaBH₄) | Water, Ethanol (B145695) | Influences morphology and structure. nih.gov Can produce small (2-3 nm) nanoparticles. nih.govnih.gov | nih.govnih.govnih.gov |

| Hydrogen (H₂) | Water | Affects nanoparticle morphology and structure. nih.gov | nih.gov |

| Formic Acid | Water | Particle size can be tuned by concentration. researchgate.net | researchgate.netbohrium.com |

| Hydrazine (B178648) (N₂H₄) | Water | Temperature and pH are key parameters affecting particle structure and size. dergipark.org.tr | sigmaaldrich.cndergipark.org.tr |

| Ethylene (B1197577) Glycol | Ethylene Glycol | Acts as both solvent and reducing agent; allows for shape control (tetrahedra, octahedra). mdpi.comwikipedia.org | mdpi.comwikipedia.org |

| Ascorbic Acid (Vitamin C) | Water | Used in "green synthesis" approaches to reduce reaction time. thescipub.com | thescipub.comgoogle.com |

| Plant Extracts (e.g., Lantana camara, Diospyros kaki) | Water | "Green" method; extracts act as both reducing and stabilizing agents. Particle size depends on temperature and extract concentration. wikipedia.orgthescipub.com | wikipedia.orgthescipub.comresearchgate.net |

Influence of Solvents: The solvent system is not merely a medium for the reaction but an active participant that influences nanoparticle formation through its viscosity, polarity, and interaction with both the precursor and the growing particle surface. researchgate.net

| Solvent System | Key Findings | Source(s) |

| Water-Ethylene Glycol | Modifies the size and morphology of nanoparticles. researchgate.net | researchgate.net |

| Methanol-Water | Water acts as a catalyst, lowering the activation energy and accelerating the reduction-nucleation process, leading to smaller (3-4 nm) nanoparticles. researchgate.net | researchgate.net |

| Ethanol | Used as a solvent for the precursor in methods like Electro HydroDynamic Atomization (EHDA) followed by pyrolysis to form nanoparticles. tandfonline.com | tandfonline.com |

| Toluene/Water (Biphasic) | Used for phase-transfer of the PtCl₆²⁻ complex before reduction, allowing synthesis of thiolate-stabilized nanoparticles. acs.org | acs.org |

Chemical Reduction Methods for Nanoparticle Synthesis

Role of Water Molecules in Nanoparticle Nucleation and Reduction Acceleration

The synthesis of platinum nanoparticles through the chemical reduction of chloroplatinic acid is a widely studied process where the solvent system plays a crucial role. Research has shown that in a methanol-water mixture, water molecules are not merely a solvent but act as a catalyst, accelerating the reduction and nucleation process. researchgate.net This catalytic role is attributed to the ability of water to lower the activation energy for the reduction of the chloroplatinic acid precursor (H₂PtCl₆). researchgate.net

The reduction process occurs in two steps, forming divalent and then non-valent platinum-containing clusters. researchgate.net Water molecules facilitate this process through a proton transport mechanism, which speeds up the reaction rate in both stages. researchgate.net This understanding of the pre-nucleation and nucleation stages, which is more complex than described by classical nucleation theory, is fundamental for the designed synthesis of platinum nanoparticles with specific sizes and shapes. researchgate.net The initial nucleation is marked by the formation of a Pt-Pt bond between two divalent Pt(II)-containing clusters. researchgate.net

Table 1: Influence of Water on Platinum Nanoparticle Synthesis

| Parameter | Observation in Methanol-Water System | Reference |

|---|---|---|

| Role of Water | Catalyst for reduction-nucleation process | researchgate.net |

| Mechanism | Lowers activation energy via proton transport | researchgate.net |

| Reduction Steps | Two-step reduction to Pt(II) and Pt(0) clusters | researchgate.net |

| Resulting Nanoparticles | 3-4 nm spherical platinum nanoparticles | researchgate.net |

Electrochemical Deposition Techniques for Platinum Nanomaterial Fabrication

Electrochemical deposition, or electroplating, is a reliable and efficient method for fabricating platinum nanomaterials, such as platinum black, directly onto electrode surfaces. biorxiv.orgresearchgate.net In this technique, the substrate electrode is immersed in an electrolyte solution containing chloroplatinic acid. biorxiv.orgsigmaaldrich.com By applying an external potential, the platinum ions (PtCl₆²⁻) in the solution are reduced to form platinum nuclei, which then grow into complex structures like dendritic protrusions. biorxiv.orgosti.gov

The morphology and porosity of the deposited platinum can be precisely controlled by tuning the deposition potential. biorxiv.orgresearchgate.net For instance, studies have shown that varying the potential can lead to different structures, from less porous to highly nanoporous and evenly layered deposits. biorxiv.org This control over the nanostructure is crucial for applications in neuroscience and catalysis, where the high surface area of porous platinum enhances performance. biorxiv.org The process can be carried out on various substrates, including gold and glassy carbon. researchgate.net

Table 2: Electrochemical Deposition of Platinum from Chloroplatinic Acid

| Parameter | Description | Reference |

|---|---|---|

| Precursor | Chloroplatinic acid (H₂PtCl₆) solution | biorxiv.orgsigmaaldrich.com |

| Technique | Electroplating (potentiostatic mode) | biorxiv.orgresearchgate.net |

| Mechanism | Electrochemical reduction of PtCl₆²⁻ ions | biorxiv.orgosti.gov |

| Controllable Factor | Deposition potential | biorxiv.orgresearchgate.net |

| Resulting Structures | Platinum black, nanoporous films, dendritic protrusions | biorxiv.org |

Atomization and Pyrolysis Methods for Controlled Nanoparticle Production

Atomization and pyrolysis techniques offer a versatile route for producing platinum nanoparticles from a chloroplatinic acid precursor. Methods like Electro-Hydrodynamic Atomization (EHDA) and ultrasonic spray pyrolysis are employed to generate fine droplets of a precursor solution, which are then thermally decomposed to form nanoparticles. tandfonline.combg.ac.rs

In one approach using EHDA, a solution of chloroplatinic acid in ethanol is atomized. tandfonline.comresearchgate.net The resulting droplets can either be directly deposited onto a substrate and then heated in a furnace at high temperatures (e.g., 700°C) or neutralized and passed through a furnace in an airborne state before deposition. tandfonline.comtandfonline.com Both routes yield platinum nanoparticles of around 10 nanometers. tandfonline.com

Ultrasonic spray pyrolysis is another method used for synthesizing polygonal, phase-pure platinum nanoparticles. bg.ac.rs In this process, an aqueous solution of chloroplatinic acid hexahydrate is atomized into droplets that are carried through a heated zone, where they evaporate and the precursor decomposes to form platinum nanoparticles. bg.ac.rsupt.ro This technique allows for the generation of ultrafine and uniform structures with controlled stoichiometry. bg.ac.rs

Table 3: Pyrolysis-Based Synthesis of Platinum Nanoparticles

| Technique | Precursor | Process Details | Resulting Nanoparticles | Reference |

|---|---|---|---|---|

| Electro-Hydrodynamic Atomization (EHDA) & Pyrolysis | Chloroplatinic acid in ethanol | Atomization followed by furnace heating at 700°C | ~10 nm platinum particles | tandfonline.comtandfonline.com |

| Ultrasonic Spray Pyrolysis (USP) | Aqueous chloroplatinic acid hexahydrate | Atomization and thermal decomposition in a two-zone furnace | Polygonal, round-edged, phase-pure platinum nanoparticles | bg.ac.rsupt.ro |

| Aerosol Spray Pyrolysis (ASP) | Aqueous chloroplatinic acid and graphene oxide | Colloidal mixture sprayed into a heating zone (500-900°C) | Platinum nanoparticles on crumpled graphene sheets | tandfonline.com |

Seed-Mediated Growth Strategies for Directed Noble Metal Nanostructure Synthesis

Seed-mediated growth is a powerful strategy for synthesizing noble metal nanostructures with controlled size and morphology. In this method, pre-formed nanoparticle "seeds" are introduced into a growth solution containing a metal precursor, such as chloroplatinic acid, and a reducing agent. escholarship.orgresearchgate.net The precursor material then preferentially deposits onto the existing seeds, allowing for controlled growth rather than the formation of new nuclei. escholarship.org

This technique has been successfully employed to produce highly monodisperse platinum nanoparticles of tunable sizes, typically between 3 and 8 nm. escholarship.orgresearchgate.net By slowly adding the chloroplatinic acid precursor to a solution containing a stabilizing agent like poly-N-vinylpyrrolidone (PVP), the size of the final nanoparticles can be controlled by the total amount of precursor added. escholarship.orgresearchgate.net

Furthermore, chloroplatinic acid can also play a role as a shape-directing agent in the synthesis of other noble metal nanostructures. For instance, it has been used to induce the high-yield growth of gold nanobipyramids in a modified seed-mediated method. nih.govscience.gov In this case, metallic platinum, reduced from the chloroplatinic acid, deposits on the surface of the gold seeds and growing nanocrystals, critically influencing the final bipyramidal shape. nih.gov

Table 4: Seed-Mediated Synthesis Using Chloroplatinic Acid

| Target Nanostructure | Role of Chloroplatinic Acid | Key Process Features | Resulting Nanomaterial | Reference |

|---|---|---|---|---|

| Monodisperse Pt Nanoparticles | Precursor | Slow dosing into a solution with a stabilizing polymer (PVP) | Tunable size (3-8 nm) Pt nanoparticles | escholarship.orgresearchgate.net |

| Porous PtAg Alloyed Nanocrystals | Precursor (with AgNO₃) | Pt nanoparticles used as seeds; ascorbic acid as reductant | Porous PtAg alloyed nanocrystals with tunable composition | rsc.org |

| High-Yield Au Nanobipyramids | Shape-directing agent and precursor additive | Added during both seed preparation and in the growth solution | High-yield gold nanobipyramids with sharp tips | nih.govscience.gov |

Crystallographic and Structural Investigations of Chloroplatinic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Studies of Platinum(IV) Complexes Derived from Chloroplatinic Acid

Platinum(IV) complexes typically exhibit an octahedral coordination geometry, a feature consistently confirmed by SC-XRD. smolecule.comrsc.org The central platinum atom is surrounded by six ligands. In derivatives of chloroplatinic acid, these ligands can be a combination of chloride ions and other organic or inorganic moieties.

For instance, the reaction of chloroplatinic acid hydrate (B1144303) with pyridine-2-carbaldehyde-oxime in the presence of potassium thiocyanate (B1210189) yields a platinum(IV) complex with the formula [Pt(SCN)₂(paO)₂]. nih.govnih.govresearchgate.netsemanticscholar.org SC-XRD analysis of this complex revealed a distorted octahedral geometry around the platinum center. nih.govnih.govresearchgate.net The coordination sphere is occupied by two terminally S-bound thiocyanate ligands in a trans configuration and two bidentate pyridine-2-carbaldehyde-oxime ligands coordinating through their nitrogen atoms in the equatorial plane. nih.gov The platinum atom, along with the nitrogen atoms of the oxime ligand, forms a five-membered ring. nih.gov

Similarly, a novel platinum(IV) supramolecular complex, PtCl₂(2,2'-bipy)₂, was synthesized from an aqueous acetonitrile (B52724) solution. kaust.edu.sanih.gov Its structure, determined by SC-XRD, shows a distorted octahedral geometry around the platinum(IV) centers. kaust.edu.sanih.gov In another study, the synthesis and characterization of [PtCl₅(HGua)]·2H₂O, derived from hexachloroplatinic(IV) acid hexahydrate and guanine (B1146940), also confirmed a six-coordinated platinum(IV) center with the guanine ligand entering the coordination sphere. mdpi.com

The reaction of [PtMe₂(L)] (where L = 2-C₅H₄NCH₂NH-x-C₆H₄OH) with iodine results in the formation of [PtI₂Me₂(L)] via trans oxidative addition. nih.gov These complexes also feature an octahedral platinum(IV) center with two trans iodide ligands. nih.gov

Table 1: Selected Crystallographic Data for Platinum(IV) Complexes Derived from Chloroplatinic Acid

| Compound | Formula | Crystal System | Space Group | Pt Coordination Geometry | Key Bond Lengths/Angles | Ref. |

|---|---|---|---|---|---|---|

| [Pt(SCN)₂(paO)₂] | C₁₄H₁₀N₆O₂PtS₂ | Monoclinic | C2/c | Distorted Octahedral | Pt-N, Pt-S | nih.gov |

| PtCl₂(2,2'-bipy)₂ | C₂₀H₁₆Cl₈N₄Pt₂ | Monoclinic | P2₁/n | Distorted Octahedral | Pt-Cl, Pt-N | kaust.edu.sanih.gov |

| [PtCl₅(HGua)]·2H₂O | C₅H₉Cl₅N₅O₃Pt | Monoclinic | P2₁/n | Octahedral | Pt-Cl, Pt-N | mdpi.com |

| [PtI₂Me₂(L)] (L = 2-C₅H₄NCH₂NH-4-C₆H₄OH) | C₁₅H₁₉I₂N₂OPt | Orthorhombic | Pccn | Octahedral | Pt-I, Pt-C, Pt-N | nih.gov |

Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal, governed by non-covalent interactions. These supramolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in the stability and properties of the crystalline material. researchgate.net

In the crystal structure of PtCl₂(2,2'-bipy)₂, extensive hydrogen bonding and π-π stacking interactions are observed. kaust.edu.sanih.gov These interactions lead to the formation of a robust three-dimensional network. kaust.edu.sanih.gov The π-π stacking occurs between the 2,2'-bipyridine (B1663995) ligands of adjacent complex cations, with centroid-centroid distances of 4.125 Å. nih.gov The hydrogen bonds connect the cationic [PtCl₂(2,2'-bipy)₂]²⁺ and anionic [PtCl₆]²⁻ complexes. nih.gov

Organoplatinum(IV) complexes with carboxylic acid substituents are known to form unusual supramolecular structures in the solid state through hydrogen bonding. researchgate.net Similarly, platinum(IV) complexes containing ligands with NH and OH groups can form supramolecular polymers or sheet structures via intermolecular hydrogen bonding. nih.govresearchgate.net For example, in the [PtI₂Me₂(L)] complexes, where L contains an NH group, polymeric or sheet structures are formed through N-H···I hydrogen bonds. nih.gov

The study of platinum(II) complexes, which can be oxidized to Pt(IV) species, also highlights the importance of these interactions. For instance, π-stacking is a common feature in the solid state of platinum(II) complexes with 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine. researchgate.net Dinuclear platinum complexes have been designed with planar aromatic ligands specifically to enhance π-π stacking interactions with biological targets. nih.gov These interactions are critical in the self-assembly of supramolecular structures. researchgate.net

The ability to introduce and control these non-covalent interactions by ligand design is a key strategy in crystal engineering, allowing for the construction of materials with desired architectures and properties.

Nuclear Quadrupole Resonance Spectroscopy for Chlorine Isotope Analysis in Crystalline Structures

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state spectroscopic technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. du.ac.in A nucleus with a spin quantum number I > 1/2 possesses a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. du.ac.in This moment interacts with the electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. du.ac.in This interaction leads to quantized energy levels, and transitions between these levels can be detected by applying a radiofrequency field. du.ac.in

NQR is a zero-field technique, meaning it does not require an external magnetic field. du.ac.in The resonance frequency is directly proportional to the product of the nuclear quadrupole moment and the EFG, making it a very sensitive probe of the chemical bonding and crystal structure.

In the context of chloroplatinic acid and its crystalline derivatives, ³⁵Cl NQR can provide valuable information:

Nonequivalent Chlorine Sites: If there are chemically or crystallographically distinct chlorine atoms in the unit cell, each will experience a different EFG and thus give rise to a separate NQR signal. iaea.orgoup.com This allows for the determination of the number of nonequivalent chlorine sites in the crystal structure.

Phase Transitions: NQR frequencies are very sensitive to changes in crystal structure. oup.com Therefore, NQR is a powerful tool for detecting phase transitions and accurately determining their temperatures. oup.comoup.com A phase transition is often accompanied by a change in the number of resonance lines or a discontinuity in the temperature dependence of the frequencies. oup.com

Covalency of Pt-Cl Bonds: The NQR frequency is related to the population of the chlorine p-orbitals. By analyzing the NQR frequencies, the degree of ionic character or covalency of the Pt-Cl bonds can be estimated. acs.org

Isotope Effects: The temperature dependence of the NQR frequencies of both ³⁵Cl and ³⁷Cl can be measured. iaea.org Analysis of these data can reveal isotope effects that are dependent on the C-Cl bond length and the nature of the bonding of the chlorine atoms. iaea.org

While specific NQR studies focusing solely on chloroplatinic acid crystals are not abundant in recent literature, the principles are well-established from studies on related hexachlorometallate complexes. For instance, NQR studies on [(CH₃)₂NH₂]₂PtCl₆ have been used to investigate its structure and detect phase transitions. oup.com Studies on other hexachlorometallates like K₂PtCl₆ have also utilized chlorine NQR to probe the covalency of the metal-halogen bonds. acs.org

Table 2: Principles of NQR Spectroscopy for Chlorine Isotope Analysis

| Parameter | Description | Information Gained |

|---|---|---|

| Resonance Frequency (ν) | The frequency at which transitions between nuclear quadrupole energy levels occur. It is proportional to the electric field gradient (EFG) at the nucleus. | Nature of the chemical bond (ionicity, covalency), identification of different chemical species. |

| Number of Lines | Corresponds to the number of crystallographically non-equivalent chlorine sites in the unit cell. | Information on the crystal structure and symmetry. |

| Temperature Dependence of ν | The resonance frequency changes with temperature due to molecular motions (librations) that average the EFG. | Detection of phase transitions, information on molecular dynamics. |

| Spin-Lattice Relaxation Time (T₁) | Characterizes the rate at which the nuclear spin system returns to thermal equilibrium with the lattice after perturbation. | Information on molecular motions and dynamics. |

Atom-Resolved Investigations of Solid-Phase Precursor Decomposition and Nanocrystal Evolution

Understanding the transformation of a solid-state precursor like chloroplatinic acid into platinum nanocrystals is crucial for the controlled synthesis of catalysts and other nanomaterials. Advanced microscopy techniques, particularly aberration-corrected environmental transmission electron microscopy (ETEM), allow for the direct, atom-resolved visualization of this dynamic process. researchgate.net

A study using ETEM has recorded the complete evolution from solid-phase chloroplatinic acid (H₂PtCl₆) to Pt nanocrystals, triggered by electron beam irradiation. researchgate.net This investigation revealed a multi-stage process:

Precursor Decomposition and Formation of Amorphous Clusters: The initial H₂PtCl₆ crystals decompose under the electron beam, leading to the formation of sub-nanometer amorphous clusters. researchgate.net These clusters then grow gradually. researchgate.net

Crystallization of Clusters: The amorphous clusters enter a metastable state. Once they reach a critical size of approximately 2.0 nm, crystallization begins. researchgate.net This stage involves unstable nucleation within the amorphous clusters. researchgate.net

Growth and Ripening of Pt Nanocrystals: The newly formed nanocrystals continue to grow. The study observed crystallization initiating from the center of clusters that were larger than the critical size. researchgate.net

This atom-resolved investigation provides critical insights into the kinetics of the early stages of nanocrystal nucleation and growth from a solid precursor. researchgate.net It highlights the existence of amorphous intermediates and a critical size for crystallization, which are key parameters for controlling the final size and structure of the synthesized nanoparticles. researchgate.net

Other studies have also investigated the decomposition of platinum precursors. For example, the decomposition temperature of platinum precursors can be influenced by the presence of other metal species, such as gold nanoparticles, which can act as catalysts for the decomposition. d-nb.info The decomposition of chloroplatinic acid is a common method for preparing supported platinum catalysts, where the precursor is adsorbed onto a substrate and then reduced. google.com The evolution of the bonding environment and oxidation state of platinum during these processes can be tracked using techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS). acs.org These studies collectively contribute to a molecular-level understanding of how single-site catalysts and nanoparticles form and sometimes deactivate through agglomeration. acs.org

Mechanistic Studies of Reactions Catalyzed by Chloroplatinic Acid and Its Derivatives

Hydrosilylation Reaction Mechanisms

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. mdpi.comresearchgate.net Platinum-based catalysts, often derived from chloroplatinic acid, are highly effective for this transformation. ingentaconnect.comethernet.edu.et The most widely accepted framework for understanding this reaction is the Chalk-Harrod mechanism, first proposed in the mid-20th century. mdpi.comresearchgate.netacs.org

The classical Chalk-Harrod mechanism involves several key steps:

Oxidative Addition: The hydrosilane undergoes oxidative addition to the low-valent platinum catalyst. mdpi.com

Olefin Coordination: The alkene coordinates to the platinum center. mdpi.com

Migratory Insertion: The coordinated olefin inserts into the platinum-hydrogen bond. mdpi.com

Reductive Elimination: The final product is formed through the reductive elimination of the alkylsilane. mdpi.com

While the Chalk-Harrod mechanism provides a fundamental understanding, modified versions have been proposed to account for various experimental observations. rsc.org For instance, a modified Chalk-Harrod mechanism suggests that the alkene inserts into the metal-silicon bond instead of the metal-hydrogen bond. acs.org

Elucidation of Catalytic Intermediates (e.g., Colloidal Platinum, Zero-Valent Complexes)

The active catalytic species in hydrosilylation reactions initiated by chloroplatinic acid has been a subject of extensive research. It is now generally accepted that the Pt(IV) in chloroplatinic acid is reduced in situ to form a catalytically active Pt(0) species. ingentaconnect.comepfl.ch The reaction of chloroplatinic acid with vinyl-containing silicon compounds, for example, reduces Pt(IV) to Pt(0). ingentaconnect.com

The formation of colloidal platinum(0) particles is often observed during the course of the reaction. mdpi.com While initially thought to be the key catalytic species, it is now understood that the formation of large, catalytically inactive colloidal particles is a deactivation pathway. mdpi.comresearchgate.net The active catalyst is believed to be a soluble, low-valent platinum complex. researchgate.net The term "zero-valent complexes" refers to these catalytically active platinum species with an oxidation state of zero.

| Catalyst Precursor | Active Species | Deactivation Product |

| Chloroplatinic acid (H₂PtCl₆) | Soluble Pt(0) complexes | Inactive colloidal platinum |

This table summarizes the transformation of the chloroplatinic acid precursor into the active catalytic species and the subsequent deactivation product in hydrosilylation reactions.

Stereochemical and Regiochemical Aspects of Hydrosilylation Addition Reactions

The stereochemistry of hydrosilylation catalyzed by platinum complexes typically results in the cis-addition of the Si-H bond across the double bond. researchgate.netresearchgate.net This means that the silicon and hydrogen atoms add to the same face of the alkene. Studies using various substituted acetylenes with chloroplatinic acid as a catalyst have consistently shown stereoselective cis-additions, leading to trans products. researchgate.net

From a regiochemical perspective, platinum-catalyzed hydrosilylation of terminal olefins generally yields the anti-Markovnikov product, where the silicon atom adds to the terminal carbon of the double bond. rsc.orgrhhz.net This selectivity is a key feature of catalysts operating via the Chalk-Harrod mechanism. researchgate.net However, the choice of catalyst and reaction conditions can influence the regioselectivity. For instance, the hydrosilyylation of 1,1-diphenylethene can be controlled to produce either the Markovnikov or anti-Markovnikov adduct by selecting different metal catalysts. rsc.org

Investigation of Olefin Double Bond Migration Pathways in Catalysis

A common side reaction in platinum-catalyzed hydrosilylation is the isomerization of the olefin substrate. rsc.orgescholarship.org This occurs through the migration of the carbon-carbon double bond along the alkyl chain. This isomerization can lead to a mixture of products, as the hydrosilylation can occur at different positions of the isomerized olefin.

The mechanism of olefin isomerization is often intertwined with the hydrosilylation catalytic cycle. It is believed to occur via the formation of a platinum-alkyl intermediate, which can then undergo β-hydride elimination to form a new olefin isomer and a platinum-hydride species. This process is reversible and can lead to the migration of the double bond to a more thermodynamically stable internal position. escholarship.org Tandem isomerization-hydrosilylation processes have been developed to selectively form terminal alkylsilanes from internal olefins. epfl.ch

Mechanistic Pathways of Platinum Nanocrystal Nucleation and Growth

Pre-Nucleation Reaction Paths and Activation Energy Calculations

The initial step in the formation of platinum nanocrystals from chloroplatinic acid (H₂PtCl₆) involves the reduction of the Pt(IV) precursor. researchgate.net In systems using a reducing agent like methanol (B129727), this occurs in a two-step process, first forming Pt(II)-containing clusters and then further reducing them to zero-valent Pt clusters. researchgate.net First-principle transition-state calculations have been employed to understand these pre-nucleation stages. researchgate.net

The presence of certain molecules, such as water, can significantly influence the reaction kinetics by lowering the activation energy for the reduction steps through a proton transport mechanism. researchgate.net The formation of a Pt-Pt bond between two Pt(II)-containing clusters has been identified as a key event in the initial nucleation process. researchgate.netacs.org This suggests that the nucleation can begin even before a significant concentration of Pt(0) atoms is reached.

| Reaction Stage | Description | Influencing Factors |

| Pre-nucleation | Reduction of Pt(IV) to Pt(II) and then to Pt(0) clusters. researchgate.net | Presence of water can lower activation energy. researchgate.net |

| Initial Nucleation | Formation of a Pt-Pt bond between Pt(II) complexes. researchgate.netacs.org |

This table outlines the initial stages of platinum nanocrystal formation from chloroplatinic acid.

Dynamics of Amorphous Cluster Formation and Subsequent Crystallization

Following the initial nucleation events, the growth of platinum nanocrystals often proceeds through non-classical pathways involving the formation of amorphous clusters. nih.govresearchgate.netmdpi.com In-situ transmission electron microscopy (TEM) studies have provided direct visualization of the dynamic evolution from the precursor to crystalline nanoparticles. nih.govresearchgate.net

These studies reveal the formation and growth of amorphous platinum clusters. nih.gov There appears to be a critical size, approximately 2.0 nm, at which these amorphous clusters begin to crystallize. nih.gov The crystallization can originate from the center of the amorphous cluster. nih.gov For larger amorphous clusters, density fluctuations have been observed during the crystallization process. researchgate.net This two-step mechanism, involving the formation of an amorphous intermediate followed by crystallization, is a significant departure from the classical LaMer model of nucleation and growth. mdpi.comsci-hub.se The final stage often involves the ripening of the nanocrystals, where larger particles grow at the expense of smaller ones. nih.gov

Role of Autocatalysis in Nanoparticle Surface Growth

The formation of platinum nanoparticles from chloroplatinic acid is a complex process that involves more than a simple, direct reduction of platinum ions. A key mechanistic feature is the role of autocatalysis, where the product of a reaction, in this case, the platinum nanoparticle itself, acts as a catalyst for its own formation. d-nb.info This phenomenon is crucial in understanding the kinetics of nanoparticle growth.

The process is often described by a two-step mechanism, consistent with the Finke-Watzky model, which separates the initial slow nucleation from a subsequent rapid autocatalytic growth phase. acs.orgresearchgate.netresearchgate.net

Nucleation (Slow Step): The process begins with the reduction of platinum ions (e.g., Pt(IV) to Pt(II) and then to Pt(0)) to form initial platinum atoms or small nuclei. acs.orgresearchgate.net This initial reduction is typically the rate-limiting step.

Autocatalytic Surface Growth (Fast Step): Once these initial platinum nuclei reach a critical size, their surfaces become catalytically active. d-nb.info These surfaces then accelerate the reduction of the remaining platinum precursor ions from the solution. d-nb.infoacs.org The newly formed platinum atoms deposit onto the existing nanoparticle surface, leading to rapid particle growth. This process is termed autocatalytic because the platinum nanoparticles catalyze their own growth. d-nb.infogoogle.com

This autocatalytic growth model (A + B → 2B, where A is the precursor and B is the growing nanoparticle) explains the sigmoidal kinetic curves often observed in nanoparticle synthesis, characterized by an initial induction period (nucleation) followed by a rapid growth phase. acs.orgresearchgate.net The surface of the growing platinum nanoparticles provides a low-energy pathway for the reduction reaction to proceed, making the process much faster than the initial homogeneous nucleation in the solution. d-nb.info Recent studies have further refined this understanding, proposing alternative multi-step mechanisms that replace size-dependent aggregation with size-dependent autocatalytic surface growth, which can better account for the observed kinetics and the influence of reaction conditions. acs.org

Influence of Reaction Conditions on Particle Size and Morphological Control

The final size, shape, and distribution of platinum nanoparticles synthesized from chloroplatinic acid are not random but are highly dependent on the precise control of various reaction parameters. wikipedia.orgmdpi.com By manipulating these conditions, it is possible to tailor the morphology of the resulting nanoparticles for specific applications, such as catalysis, where reactivity is highly dependent on shape and size. d-nb.infodergipark.org.tr The key influencing factors include precursor and reagent concentrations, temperature, pH, and the choice of capping and reducing agents.

Precursor and Reagent Concentration: The concentration of the chloroplatinic acid precursor plays a critical role. nih.govwgtn.ac.nz High precursor concentrations can lead to a kinetically controlled regime with rapid growth rates, often resulting in larger and more diverse morphologies, including branched or porous structures. d-nb.infowgtn.ac.nz Conversely, low precursor concentrations favor a thermodynamically controlled regime, which is slower and can lead to more uniform, faceted nanoparticles. wgtn.ac.nz The ratio of the capping agent or stabilizer to the platinum precursor is also a determining factor for both size and shape. wikipedia.org

Temperature: Reaction temperature directly affects the kinetics of both nucleation and growth. iret.org.ingoogle.comnih.gov Higher temperatures generally increase the rate of reduction, which can lead to faster nanoparticle formation. nih.govcecri.res.in For instance, in some green synthesis methods, increasing the temperature from 25°C to 95°C significantly improved the conversion of platinum ions to nanoparticles. cecri.res.inresearchgate.net However, the effect on particle size can be complex; in some systems, average particle size has been observed to decrease with increasing temperature up to an optimal point. dergipark.org.tr

pH: The pH of the reaction medium influences the reduction potential of the platinum precursor and the efficacy of the reducing and stabilizing agents. dergipark.org.tr Studies have shown that adjusting the pH can alter the reaction rate and the final particle size. For example, using hydrazine (B178648) as a reducing agent, the average particle size was found to decrease as the pH was increased to an optimum value of 10. dergipark.org.tr

Reducing and Capping Agents: The choice of reducing agent (e.g., sodium borohydride (B1222165), ethylene (B1197577) glycol, hydrogen gas, plant extracts) and capping agent (e.g., polyvinylpyrrolidone, sodium citrate (B86180), oleylamine) has a profound impact on the final nanoparticle morphology. wikipedia.orgmdpi.comnih.gov The reducing agent influences the reduction rate, which affects whether the growth is kinetically or thermodynamically controlled. nih.gov Capping agents, or stabilizers, adsorb to the surface of the growing nanoparticles, preventing aggregation and controlling the relative growth rates of different crystal facets, which ultimately determines the final shape (e.g., spheres, cubes, rods, or tetrahedra). wikipedia.orgnih.gov

The following interactive table summarizes the influence of various reaction conditions on the characteristics of platinum nanoparticles synthesized from chloroplatinic acid.

Mechanisms of Organosilane Reactions Involving Chloroplatinic Acid

Chloroplatinic acid is a highly effective and widely used catalyst, particularly for the hydrosilylation of olefins, a fundamental reaction in the silicones industry for creating stable silicon-carbon bonds. ingentaconnect.comresearchgate.netqualitas1998.net The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond (C=C). ingentaconnect.com

The catalytic activity of chloroplatinic acid (H₂PtCl₆), which contains platinum in the +4 oxidation state, is not direct. It serves as a catalyst precursor that must be reduced in situ to a catalytically active Pt(0) species. qualitas1998.net During the reaction, the chloroplatinic acid is reduced, often by the silane (B1218182) itself or by other components in the reaction mixture, leading to the formation of platinum(0) colloids. qualitas1998.net These colloidal Pt(0) nanoparticles are generally considered the true catalytic species.

The most widely accepted mechanism for this platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . mdpi.comrsc.org This mechanistic cycle involves several key steps:

Oxidative Addition: A hydridosilane (R₃SiH) reacts with the Pt(0) catalyst center, leading to the oxidative addition of the Si-H bond to the metal. This forms a platinum(II) intermediate containing both hydride (Pt-H) and silyl (B83357) (Pt-SiR₃) ligands. mdpi.comrsc.org

Olefin Coordination: The unsaturated olefin coordinates to the platinum(II) complex. mdpi.com

Migratory Insertion: The coordinated olefin then inserts into the platinum-hydride (Pt-H) bond. This step is typically regioselective and determines which carbon atom of the original double bond becomes attached to the silicon atom. This insertion results in an alkyl-platinum-silyl intermediate. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the alkylsilyl product (R₃Si-C-C-H) from the platinum center. This step forms the desired Si-C bond, regenerates the active Pt(0) catalyst, and allows the catalytic cycle to continue. mdpi.comrsc.org

An intriguing aspect of chloroplatinic acid-catalyzed hydrosilylation is its ability to promote the isomerization of internal olefins to terminal positions before the addition reaction occurs. iupac.org This results in the formation of terminal silylalkanes even when starting with an internal alkene, a synthetically valuable outcome. iupac.org The mechanism is believed to involve reversible migratory insertion and de-insertion steps that effectively "walk" the double bond along the carbon chain until it reaches the sterically favored terminal position for hydrosilylation. iupac.org

Advanced Spectroscopic and Microscopic Characterization in Chloroplatinic Acid Research

Electron Microscopy (TEM, HR-TEM, SEM, In-situ ETEM) for Morphological and Size Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and crystalline structure of materials derived from chloroplatinic acid.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of nanomaterials. In chloroplatinic acid research, TEM is routinely used to determine the average size and shape of platinum nanoparticles (PtNPs) synthesized via the reduction of the acid. nih.gov For instance, studies have used TEM to confirm the formation of PtNPs with average sizes ranging from 2-3 nm to larger, more complex structures. nih.govmdpi.com

High-Resolution Transmission Electron Microscopy (HR-TEM) offers even greater detail, allowing for the visualization of crystal lattice fringes. This is crucial for confirming the crystalline nature of synthesized platinum particles. Researchers have used HR-TEM to measure the d-spacing (interplanar distances) of Pt nanocrystals, such as the 0.229 nm spacing that corresponds to the (111) crystal plane of the face-centered cubic (fcc) structure of metallic platinum. mdpi.comicm.edu.plmdpi.com

In-situ Environmental Transmission Electron Microscopy (ETEM) is a powerful technique that allows for the real-time observation of materials in a controlled gaseous environment at elevated temperatures. nanobuild.ru Researchers have utilized in-situ ETEM to study the dynamic evolution of Pt nanocrystals from chloroplatinic acid precursors under different atmospheres (e.g., oxidizing or reducing), providing insights into processes like coarsening and structural reconstruction. nanobuild.rumdpi.comcardiff.ac.uk

Table 1: Selected Electron Microscopy Findings in Chloroplatinic Acid Research

| Technique | Application/Finding | Material Studied | Source(s) |

|---|---|---|---|

| TEM | Determined the average size of PtNPs to be 2-3 nm. | Platinum nanoparticles on fused carbon spheres. | nih.gov |

| TEM/HR-TEM | Confirmed the crystalline nature of Pt nanoparticles with a narrow size distribution (3.5-5.5 nm). | Pt nanoparticles on electrochemically exfoliated graphene. | mdpi.com |

| HR-TEM | Measured d-spacing of 0.229 nm, corresponding to the (111) crystal plane of metallic platinum. | Pt-doped el-rGO. | mdpi.com |

| SEM | Inspected the surface morphology of Pt-NiOx nanocompounds on FTO glass. | Pt-NiOx nanocompounds from chloroplatinic acid and nickel acetate. | aip.org |

| In-situ ETEM | Investigated the real-time evolution and size stability of Pt nanocrystals in reducing (H2/Ar) and oxidizing (O2) atmospheres. | Pt nanocrystals from a chloroplatinic acid precursor. | nanobuild.ru |

| In-situ ETEM | Showed morphological evolution of surfactant-encapsulated Pt nanoparticles during plasma treatment. | Pt nanoparticles synthesized from chloroplatinic acid. | mdpi.comresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidized or metallic) state of the elements within a material. In the context of chloroplatinic acid, XPS is critical for verifying the reduction of Pt(IV) to its desired metallic state (Pt(0)) or identifying intermediate oxidation states (Pt²⁺). aip.org

Studies have shown that after reduction processes, the Pt 4f spectrum can be deconvoluted into multiple doublets corresponding to different oxidation states. For example, peaks for metallic Pt(0) are typically located at binding energies around 71.8 eV (Pt 4f₇/₂) and 75.1 eV (Pt 4f₅/₂). researchgate.net The presence and relative ratios of peaks for oxidized species like Pt²⁺ (at ~73.6 eV and ~76.9 eV) and Pt⁴⁺ (at ~75.0 eV and ~78.2 eV) provide crucial information about the completeness of the reaction and the surface chemistry of the resulting catalyst. aip.org XPS analysis has confirmed that the choice of reducing agent and reaction conditions significantly impacts the final oxidation state of the platinum on the material's surface. oup.com

Table 2: XPS Binding Energies for Platinum Species Derived from Chloroplatinic Acid

| Platinum Species | Pt 4f Orbital | Typical Binding Energy (eV) | Research Context | Source(s) |

|---|---|---|---|---|

| Pt(0) | 4f₇/₂ | 70.9 - 71.8 | Conversion of chloroplatinic acid to metallic Pt. | aip.orgresearchgate.net |

| Pt(0) | 4f₅/₂ | 74.3 - 75.1 | Conversion of chloroplatinic acid to metallic Pt. | aip.orgresearchgate.net |

| Pt(II) | 4f₇/₂ | ~73.6 | Incomplete reduction or surface oxidation. | aip.org |

| Pt(II) | 4f₅/₂ | ~76.9 | Incomplete reduction or surface oxidation. | aip.org |

| Pt(IV) | 4f₇/₂ | ~75.0 | Residual unreacted precursor or surface species. | aip.org |

| Pt(IV) | 4f₅/₂ | ~78.2 | Residual unreacted precursor or surface species. | aip.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and analyze chemical bonding in a sample. In research involving chloroplatinic acid, FT-IR is often applied to characterize the products of reactions, especially when organic molecules, stabilizers, or complex ligands are involved. scispace.comnih.gov

For instance, when chloroplatinic acid is used to synthesize nanoparticles stabilized by proteins or other organic agents, FT-IR spectra can confirm the presence of these stabilizers on the nanoparticle surface. Characteristic peaks for amide bonds (e.g., Amide I around 1600 cm⁻¹, Amide II around 1500 cm⁻¹) and C-H and O-H stretching vibrations can be identified. researchgate.net In the synthesis of modified silicone oils using chloroplatinic acid as a catalyst, the disappearance of the Si-H characteristic peak around 4.7 ppm in the spectrum indicates the success of the hydrosilylation reaction. scispace.com The technique is also used to characterize new platinum complexes formed from chloroplatinic acid, identifying the vibrational modes of the coordinated ligands. nih.gov

Table 3: Characteristic FT-IR Peaks in Chloroplatinic Acid-Related Systems

| Wavenumber (cm⁻¹) | Vibration/Functional Group | Research Context | Source(s) |

|---|---|---|---|

| ~3400 | O-H stretching | Presence of hydroxyl groups from stabilizers or water. | researchgate.net |

| 2850 - 3300 | C-H stretching | Indicates presence of organic molecules (e.g., stabilizers, ligands). | pvamu.edu |

| ~1600 | C=O stretch (Amide I) | Protein/peptide stabilization of Pt nanoparticles. | researchgate.net |

| ~1500 | N-H bend (Amide II) | Protein/peptide stabilization of Pt nanoparticles. | researchgate.net |

| ~1240 | Amide III bands | Protein/peptide stabilization of Pt nanoparticles. | researchgate.net |

| ~1050 | C-N stretching | Vibrations of aliphatic amines in stabilizing agents. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complex Formation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic structure of atoms and molecules. It is a valuable tool in chloroplatinic acid research for monitoring the formation of platinum complexes and the synthesis of nanoparticles. google.commrs-j.org

Aqueous solutions of the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, from chloroplatinic acid exhibit a characteristic absorption peak at approximately 260 nm. jst.go.jp The change in this spectrum over time or upon addition of other reagents can be used to study ligand substitution reactions, where chloride ions are replaced by other groups like hydroxides. jst.go.jp During the reduction of chloroplatinic acid to form nanoparticles, UV-Vis spectroscopy can monitor the disappearance of the precursor peak and, in some cases, the appearance of a new, weak absorption band attributed to the surface plasmon resonance of the formed platinum particles. mrs-j.org

Table 4: UV-Vis Spectroscopy Data in Chloroplatinic Acid Studies

| Wavelength (λmax) | Species/Phenomenon | Research Context | Source(s) |

|---|---|---|---|

| ~260 nm | [PtCl₆]²⁻ ion | Characterization of chloroplatinic acid solution and monitoring its consumption. | jst.go.jp |

| Below 380 nm | Decrease in absorbance | Indicates ligand substitution of Cl⁻ by OH⁻ and potential precipitation. | jst.go.jp |

| ~400 nm | Weak absorption peak | Appearance of surface plasmon resonance of formed platinum nanoparticles. | mrs-j.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of compounds in solution. While ¹H and ¹³C NMR are standard for organic components, specific nuclei like ²⁹Si and ¹⁹⁵Pt are highly relevant in chloroplatinic acid-related research.

¹H, ¹³C, and ²⁹Si NMR are used to characterize ligands and other molecules reacting with chloroplatinic acid or to confirm the products of catalytic reactions. For example, in hydrosilylation reactions catalyzed by chloroplatinic acid, ¹H and ²⁹Si NMR are used to confirm the formation of Si-C bonds and the consumption of Si-H groups. scispace.compubcompare.ai

¹⁹⁵Pt NMR is particularly informative as the ¹⁹⁵Pt isotope has a nuclear spin of 1/2 and a natural abundance of about 33.8%. It provides direct information about the chemical environment around the platinum atom. The chemical shift of ¹⁹⁵Pt is highly sensitive to the ligands and geometry of the platinum complex. nih.gov For example, distinct chemical shifts can differentiate between various chloroplatinate species and their reaction products, such as adducts with biologically relevant molecules. researchgate.net Studies have used ¹⁹⁵Pt NMR to characterize newly formed platinum(IV) complexes, with specific peaks reported relative to a chloroplatinic acid standard. nih.govresearchgate.net

Table 5: Application of NMR Spectroscopy in Chloroplatinic Acid Research

| Nucleus | Application | Example Finding | Source(s) |

|---|---|---|---|

| ¹H, ²⁹Si NMR | Monitoring hydrosilylation reactions. | Disappearance of Si-H peak confirms reaction success. | scispace.compubcompare.ai |

| ¹H, ¹³C, ¹⁹⁵Pt NMR | Characterization of new platinum complexes. | Elucidation of the structure of a [PtCl₅(9-MeAH)] complex. | nih.gov |

| ¹⁹⁵Pt NMR | Studying adduct formation with dGMP. | A shift from -2625 ppm to -2511 ppm indicated binding. | researchgate.net |

| ¹H NMR | Identification of reaction products. | Indicated the formation of a CH₃-Pt fragment in the reaction with methane. | iaea.org |

Mass Spectrometry (ESI-MS, LC-MS) for Molecular Weight and Cluster Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of chemical species. Electrospray Ionization (ESI-MS) is a soft ionization technique particularly well-suited for analyzing large, non-volatile molecules like platinum complexes and nanoclusters without significant fragmentation.

ESI-MS has been successfully used to determine the precise molecular formula of platinum-containing nanoclusters synthesized from chloroplatinic acid. rsc.org For example, research has identified highly abundant clusters such as [Pt₃(GS)₇]⁴⁻, revealing the specific ratio of platinum to the glutathione (B108866) (GSH) stabilizing ligand. rsc.org When coupled with Liquid Chromatography (LC-MS), the technique allows for the separation of complex mixtures before mass analysis, which is essential for studying reaction intermediates or the composition of metabolite mixtures. rsc.orgnih.gov

Table 6: Mass Spectrometry for Cluster and Complex Identification

| Technique | Application | Identified Species/Finding | Source(s) |

|---|---|---|---|

| ESI-MS | Identification of platinum nanocluster composition. | Found high abundance of [Pt₃(GS)₇]⁴⁻ at m/z=682.17. | rsc.org |

| LC/ESI-MS | Monitoring ligand-exchange reactions on nanoclusters. | Identified intermediary species like [Au₂₅(SC₂H₄Ph)₁₈₋ₓ(SPhtBu)ₓ]⁰. | rsc.org |

| LC-MS/MS | Simultaneous analysis of related compounds in a mixture. | Developed methods for analyzing chlorogenic acids and their metabolites. | nih.gov |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma (ICP) techniques are destructive, highly sensitive methods for determining the elemental composition of a sample, even at trace and ultra-trace concentrations.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) works by exciting atoms in a high-temperature plasma and measuring the wavelength and intensity of the light they emit as they relax. It is a robust and widely used technique for quantifying the total platinum content in a sample, for instance, to determine the loading of platinum on a catalyst support. google.comrsc.orgufba.br However, its sensitivity can be limited by spectral interferences, especially in complex matrices like those containing high concentrations of iron. ufba.br

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) also uses a plasma to ionize the sample, but it then uses a mass spectrometer to separate and count the ions based on their mass-to-charge ratio. youtube.com ICP-MS offers significantly lower detection limits than ICP-OES, often in the parts-per-billion or even parts-per-trillion range, making it the method of choice for ultra-trace elemental analysis. spectroscopyonline.comnih.gov It has been used for quantifying platinum in various contexts, from catalyst loading to pharmacokinetic studies of platinum-based compounds. mdpi.comuu.nl When coupled with a separation technique like Capillary Electrophoresis (CE), CE-ICP-MS can perform speciation analysis, quantifying different platinum compounds like [PtCl₄]²⁻ and [PtCl₆]²⁻ in the same sample. nih.gov

Advanced Techniques for Porosity, Nanopore Tortuosity, and Electrical Connectivity Analysis in Derived Materials

The performance of materials derived from chloroplatinic acid, particularly in applications like catalysis and energy storage, is intrinsically linked to their physical architecture. acs.org Advanced characterization techniques are therefore crucial for providing detailed insights into their porosity, the tortuosity of their nanopores, and their electrical connectivity. These properties govern mass transport, accessibility of active sites, and charge transfer efficiency, respectively.

Porosity Analysis

The porous nature of materials synthesized using chloroplatinic acid as a precursor is a critical determinant of their functional efficiency. A high surface area, often created by a network of pores, is essential for applications such as heterogeneous catalysis. iaea.org Advanced methods are employed to quantify the extent and nature of this porosity.

Gas physisorption analysis, typically using nitrogen (N₂) at 77 K, is a fundamental technique for determining key porous properties. The Brunauer–Emmett–Teller (BET) method is widely applied to calculate the specific surface area from the N₂ adsorption-desorption isotherms. rsc.orgcsic.es The pore size distribution can be derived from these isotherms using models like the Barrett–Joyner–Halenda (BJH) method, which is particularly useful for mesopores (2-50 nm in diameter). csic.esrsc.org For microporous materials (pores <2 nm), density functional theory (DFT) models provide a more accurate assessment of the pore size distribution. mdpi.com

Microscopic techniques offer direct visualization of the porous structure. Scanning Electron Microscopy (SEM) provides topographical information of the material's surface, revealing the surface porosity. matec-conferences.org For a more detailed internal view, Transmission Electron Microscopy (TEM) can be used to image thin sections of the material, allowing for the direct observation of nanopores. frontiersin.orgsci-hub.se

Nanopore Tortuosity Analysis

A powerful technique for analyzing nanopore tortuosity is Focused Ion Beam Nanoslice Tomography (FIB-nST) combined with Scanning Electron Microscopy (SEM). acs.org This method involves using a focused ion beam to sequentially slice thin sections (ca. 10 nm) of a nanoparticle or material. acs.org After each slice is removed, the newly exposed surface is imaged using SEM. acs.org By stacking these sequential 2D images, a 3D reconstruction of the particle and its internal pore network can be generated. acs.org This 3D model allows for the direct visualization and quantification of the nanopore pathways, from which the tortuosity can be calculated. acs.org Tortuosity is determined by dividing the actual path length of a pore by the straight-line distance between its entrance and exit. acs.org Research on platinum nanoparticles synthesized via electrodeposition from chloroplatinate-filled water droplets has demonstrated this technique, revealing average pore sizes and quantifying the nanopore tortuosity. acs.org

Electrical Connectivity Analysis

In many electrochemical applications, such as in fuel cells and sensors, it is imperative that the catalytically active particles derived from chloroplatinic acid are in electrical contact with the underlying electrode support. acs.org Poor electrical connectivity can lead to a significant underutilization of the catalyst.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to probe the electrical properties of electrode-electrolyte interfaces. irost.irrsc.org By applying a small AC potential perturbation over a range of frequencies, an impedance spectrum is generated. irost.irrsc.org This spectrum can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance (Rct), which is inversely related to the rate of electrochemical reactions at the electrode surface. rsc.org A low Rct value is indicative of efficient charge transfer and good electrical connectivity. rsc.org EIS has been effectively used to study the catalytic properties of platinum nanoparticles electrodeposited on various substrates from chloroplatinic acid solutions. irost.irnih.gov

A more direct method to evaluate electrical connectivity at the single-nanoparticle level involves material-selective electrodeposition. acs.org This technique leverages the difference in electrodeposition kinetics on different materials. For instance, copper can be selectively electrodeposited onto platinum nanoparticles on a carbon support. acs.org Following the electrodeposition step, Energy-Dispersive X-ray Spectroscopy (EDX) in conjunction with SEM is used to determine the presence of copper on the platinum particles. acs.org The detection of copper on a platinum nanoparticle confirms that it was electrically connected to the carbon support, as electrodeposition requires a conductive pathway. acs.org Studies have shown that while electrodeposited platinum nanoparticles exhibit high connectivity (>97%), particles deposited by drop-casting may have significantly lower connectivity. acs.org

Research Findings on Derived Materials

The application of these advanced characterization techniques has yielded significant insights into materials derived from chloroplatinic acid. The table below summarizes key findings from various studies.

| Material System | Characterization Technique(s) | Key Findings | Reference(s) |

| Pt Nanoparticles on Graphene | TEM, XRD | Uniformly loaded platinum particles with an average size of ~2.12 nm were generated by pyrolyzing chloroplatinic acid. | frontiersin.org |

| Porous Pt Nanoparticles | FIB-nST, SEM | Revealed pores with an average size of 3 ± 2 nm and a relative nanopore tortuosity of 46.8 ± 24.5. | acs.org |

| Pt Nanoparticles on Carbon Support | SEM, EDX, Selective Cu Electrodeposition | Electrodeposited Pt nanoparticles showed >97% electrical connectivity with the underlying carbon electrode. | acs.org |

| Pt/RGO/GCE | Cyclic Voltammetry, EIS | Pt particles were distributed homogeneously on the RGO surface, and impedance spectroscopy was used to probe the features of the modified electrode. | irost.ir |

| Pt on γ-Al₂O₃ modified porous medium | SEM, EDX | Wash coating with γ-alumina increased surface roughness before platinum deposition from chloroplatinic acid, with 1.66 wt.% Pt deposited. | matec-conferences.org |

| Pt@DNHC (Defect-rich Nitrogen-doped Hollow Carbon) | TEM, BET, ICP-AES | Pt nanoparticles with an average diameter of 1.83 nm were well-distributed on the carbon support. | rsc.org |

Applications of Chloroplatinic Acid and Its Derived Catalysts in Chemical Synthesis and Materials Science Research

Catalysis in Organic Synthesis

Chloroplatinic acid and catalysts derived from it are instrumental in facilitating a variety of organic transformations. huaruicarbon.com It often acts as a precatalyst, meaning it is a precursor to the actual catalytically active species. wikipedia.org

Chloroplatinic acid is a well-established catalyst or precatalyst for hydrogenation reactions. wikipedia.orghuaruicarbon.com One of its most notable applications is in hydrosilylation, the addition of silicon-hydrogen (Si-H) bonds across unsaturated bonds like carbon-carbon double bonds. smolecule.comqualitas1998.net This reaction, first detailed by John Speier, demonstrated the high efficiency of chloroplatinic acid in catalyzing the addition of hydrosilanes to olefins. wikipedia.org For instance, it effectively catalyzes the reaction between trichlorosilane (B8805176) and pentenes. wikipedia.org This catalytic activity is a significant improvement over previous methods that relied on less efficient radical reactions. wikipedia.org

Catalysts prepared from chloroplatinic acid and triethylsilane have shown high activity in the hydrogenation of various functional groups, including the C=C bonds in oct-1-ene, C=O bonds, and N=N double bonds in azobenzene. rsc.org They are also effective in the reduction of aromatic nitro-compounds to amines and the hydrogenolysis of certain allyl halides. rsc.org

Beyond hydrogenation, chloroplatinic acid is also utilized in specific chlorination reactions. huaruicarbon.com

Chloroplatinic acid serves as a precursor for catalysts used in cross-coupling and oxidation reactions. huaruicarbon.comsigmaaldrich.com While less common than palladium-based catalysts, platinum complexes derived from chloroplatinic acid can facilitate certain cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. huaruicarbon.comsmolecule.com

In oxidation processes, platinum-based catalysts are crucial. For example, platinum nanoparticles supported on a vanadium pentoxide-carbon composite, prepared via the reduction of chloroplatinic acid, have demonstrated high electro-catalytic activity for the oxidation of methanol (B129727). researchgate.net This enhanced activity is attributed to a synergistic effect between the platinum and the vanadium pentoxide support. researchgate.net

Chloroplatinic acid demonstrates catalytic activity in several specific and highly useful organic transformations.

Reduction of Carboxamides: It catalyzes the reduction of secondary and tertiary carboxamides to their corresponding amines using hydrosilanes, such as tetramethyldisiloxane (TMDS), as the reducing agent. scientificlabs.co.ukacs.org This method is notable for its chemoselectivity, tolerating other reducible groups like nitro, cyano, ester, and alkene functions. acs.org Yields for this transformation are typically in the range of 56-95%. acs.org

Hydrolysis of Trichlorosilanes: The compound is also employed as a catalyst for the hydrolysis of trichlorosilanes. scientificlabs.co.uksigmaaldrich.commpbio.com This reaction is a key step in the production of silicones and other organosilicon materials.

Hydrosilylation of Siloxanes and Olefins: A primary application of chloroplatinic acid is as a catalyst for the hydrosilylation of olefins and siloxanes, a reaction vital in the silicone industry for crosslinking polymers. wikipedia.orgscientificlabs.co.ukresearchgate.net

The table below summarizes key specific transformations catalyzed by chloroplatinic acid.

Table 1: Specific Transformations Catalyzed by Chloroplatinic Acid| Transformation | Reactants | Reagent/Co-catalyst | Product | Reference |

|---|---|---|---|---|

| Reduction of Carboxamides | Secondary/Tertiary Amides | Hydrosilanes (e.g., TMDS) | Amines | scientificlabs.co.ukacs.org |

| Hydrolysis of Trichlorosilanes | Trichlorosilanes | Water | Silanols/Siloxanes | scientificlabs.co.uksigmaaldrich.commpbio.comsigmaaldrich.com |

| Hydrosilylation of Olefins | Olefins (e.g., Pentenes) | Hydrosilanes (e.g., Trichlorosilane) | Alkylsilanes | wikipedia.org |

| Hydrosilylation of Siloxanes | Vinyl-functional Siloxanes | Si-H functional Siloxanes | Cross-linked Silicones | scientificlabs.co.ukresearchgate.net |

Development of Platinum-Based Catalysts for Environmental and Energy Applications

Chloroplatinic acid is a fundamental starting material for creating platinum-based catalysts essential for environmental protection and sustainable energy technologies.

Chloroplatinic acid is a key ingredient in the manufacture of automotive catalytic converters, which are crucial for reducing harmful emissions from vehicle exhaust. materials.internationalmarket.us These converters typically use a ceramic honeycomb structure made of cordierite, which is coated with a high-surface-area washcoat, often γ-alumina. materials.internationaliaea.org The platinum group metals (PGMs), including platinum, are then impregnated onto this washcoat. materials.international

In the manufacturing process, solutions of chloroplatinic acid are used to deposit platinum onto the alumina (B75360) support. materials.internationaliaea.orggoogle.com The goal is to create highly dispersed platinum nanoparticles to maximize the catalytic surface area. iaea.org These platinum sites are highly effective at catalyzing the oxidation of unburned hydrocarbons (HC) and carbon monoxide (CO) into less harmful carbon dioxide (CO₂) and water (H₂O). materials.internationaliaea.org Research continues to focus on improving catalyst efficiency and durability, often by incorporating promoters like ceria, which can stabilize the alumina support and enhance platinum dispersion. iaea.org

Chloroplatinic acid is the most common precursor for synthesizing platinum nanoparticle electrocatalysts for proton-exchange membrane fuel cells (PEMFCs) and direct methanol fuel cells (DMFCs). researchgate.netconicet.gov.armmu.ac.uk The performance of these fuel cells is heavily dependent on the efficiency of the catalysts at both the anode and cathode.

Oxygen Reduction Reaction (ORR): The sluggish kinetics of the ORR at the cathode is a major challenge in fuel cell technology. mmu.ac.uk To address this, high-surface-area carbon materials are used as supports for platinum nanoparticles. researchgate.netconicet.gov.ar Chloroplatinic acid is reduced in the presence of these supports to create Pt/C catalysts. researchgate.netconicet.gov.ar Research has shown that pyrolyzing chloroplatinic acid on graphene can produce highly uniform platinum particles with an average size of around 2.12 nm, leading to enhanced ORR activity and stability compared to commercial catalysts. frontiersin.org Alloying platinum with other metals, such as yttrium or cobalt, using precursors like chloroplatinic acid, can also enhance catalytic activity for the ORR. researchgate.netscientific.netscielo.br